Oxotitanium;sulfuric acid;hydrate

Description

X-ray Crystallography and Structural Determination

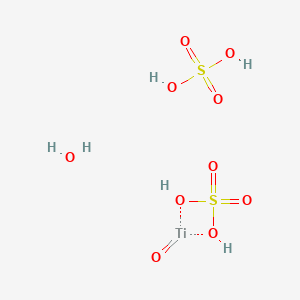

The crystal structure of TiOSO₄·H₂O has been resolved through single-crystal X-ray diffraction, revealing an orthorhombic system with space group Pmn2₁ (non-centrosymmetric) and unit cell parameters a = 6.92 Å, b = 7.14 Å, and c = 7.38 Å. The titanium center adopts a distorted octahedral geometry, coordinated by two bridging oxo groups (Ti–O = 1.78–1.82 Å), three sulfate oxygen atoms (Ti–Oₛ = 2.01–2.12 Å), and one water molecule (Ti–Ow = 2.08 Å). The sulfate tetrahedra (S–O = 1.47–1.52 Å) bridge adjacent titanium-oxo chains, forming a layered architecture with interlamellar water molecules (Fig. 1a).

Table 1: Key crystallographic parameters of TiOSO₄·H₂O

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | Pmn2₁ |

| Unit cell volume | 364.2 ų |

| Ti–Ooxo | 1.78–1.82 Å |

| Ti–Osulfate | 2.01–2.12 Å |

| Ti–Owater | 2.08 Å |

The anhydrous form (TiOSO₄) undergoes a phase transition at 350°C, losing its water molecule and adopting a monoclinic structure (C2/c) with elongated Ti–O bonds (1.85–1.94 Å).

Titanium-Oxo Cluster Formation Dynamics

Hydrolysis of TiOSO₄ in aqueous solutions proceeds through a multi-stage mechanism:

- Induction period : Slow nucleation of amorphous hydrated TiO₂ particles (7–8 nm) via olation and oxolation of [Ti(OH)₂SO₄(H₂O)₃]⁰ complexes.

- Rapid hydrolysis : Aggregation of primary particles (60–100 nm) into secondary aggregates (1–2 μm) governed by diffusion-limited kinetics.

- Maturation : Crystallization into anatase-phase TiO₂, accelerated by elevated temperatures (>90°C).

The Avrami model accurately describes the precipitation kinetics, with an activation energy (Eₐ) of 160 ± 2 kJ/mol and a pre-exponential factor (k₀) of 2.86 × 10¹¹ min⁻¹. Sulfate ions retard nucleation by forming stable chelates (e.g., [Ti(OH)₂(SO₄)₂(H₂O)₂]²⁻), which lower the supersaturation threshold.

Table 2: Kinetic parameters for TiOSO₄ hydrolysis

| Parameter | Value |

|---|---|

| Activation energy | 160 ± 2 kJ/mol |

| Rate constant (90°C) | 0.358 min⁻¹ |

| Induction period | 15–30 min (70–90°C) |

Solution Chemistry and Speciation Analysis

In acidic solutions (pH < 2), TiOSO₄ exists predominantly as [Ti(OH)₂SO₄(H₂O)₃]⁰ and [Ti(OH)₃(SO₄)(H₂O)₂]⁺ complexes, stabilized by bidentate sulfate coordination. Raising the pH to 3–4 induces deprotonation, forming polynuclear species such as [Ti₂O(OH)₂(SO₄)₂(H₂O)₆]²⁺, which precede precipitation. Sulfate ions act as structure-directing agents, favoring edge-sharing octahedral arrangements over corner-sharing motifs.

In situ X-ray absorption spectroscopy reveals a Ti–O bond contraction from 1.98 Å (monomeric) to 1.82 Å (polymeric clusters) during aggregation, consistent with the transition from six-coordinate monomers to four-coordinate bridging oxo groups.

Morphological Characterization via Electron Microscopy

Transmission electron microscopy (TEM) of hydrolyzed TiOSO₄ solutions shows three distinct hierarchical stages:

- Primary particles : Colloidal anatase nanocrystals (7–8 nm) with lattice fringes (d = 3.52 Å) corresponding to the (101) plane.

- Primary aggregates : Spherical assemblies (60–100 nm) formed through oriented attachment, stabilized by sulfate surface ligands.

- Secondary aggregates : Micron-sized porous agglomerates (1–2 μm) with fractal dimensions (Df) of 1.8–2.2, indicative of diffusion-limited growth.

Figure 2: TEM micrographs illustrating (a) primary anatase nanocrystals and (b) secondary aggregates with sulfate-mediated bridging.

Properties

Molecular Formula |

H6O10S2Ti |

|---|---|

Molecular Weight |

278.0 g/mol |

IUPAC Name |

oxotitanium;sulfuric acid;hydrate |

InChI |

InChI=1S/2H2O4S.H2O.O.Ti/c2*1-5(2,3)4;;;/h2*(H2,1,2,3,4);1H2;; |

InChI Key |

VWXRXGSRWDMQNA-UHFFFAOYSA-N |

Canonical SMILES |

O.OS(=O)(=O)O.OS(=O)(=O)O.O=[Ti] |

Origin of Product |

United States |

Preparation Methods

Raw Material Preparation

The primary raw materials are titanium dioxide sources such as ilmenite or titanium slag. These materials undergo initial beneficiation to remove impurities and prepare for chemical digestion.

Digestion with Concentrated Sulfuric Acid

The core synthesis involves digesting titanium dioxide with concentrated sulfuric acid under controlled conditions:

$$

\text{TiO}2 + 2 \text{H}2\text{SO}4 \rightarrow \text{TiOSO}4 + \text{H}_2\text{O}

$$

This reaction is typically performed at elevated temperatures (around 250°C to 300°C) in a reactor designed to withstand corrosive conditions. The process ensures complete conversion of titanium dioxide into titanium(IV) oxysulfate, which is soluble in excess sulfuric acid.

Crystallization and Hydration

Post-reaction, the solution contains titanium(IV) oxysulfate dissolved in sulfuric acid. The solution is then cooled, and crystallization occurs to isolate the hydrate form:

| Process Step | Conditions | Notes |

|---|---|---|

| Cooling | Room temperature to 80°C | Promotes crystallization of titanium(IV) oxysulfate hydrate |

| Filtration | To remove impurities | Ensures purity of the hydrate |

| Washing | With cold sulfuric acid | Removes residual impurities |

The resulting hydrate typically has the formula TiOSO₄·xH₂SO₄·yH₂O, with hydrate water molecules incorporated into the crystal lattice.

Laboratory Synthesis via Direct Reaction

Reaction of Titanium Dioxide with Sulfuric Acid

In laboratory settings, titanium dioxide can be reacted with concentrated sulfuric acid under reflux conditions:

TiO₂ + H₂SO₄ → TiOSO₄ + H₂O

This process often involves heating the mixture to temperatures around 200°C to 250°C, with continuous stirring to promote complete reaction. The product is then cooled, and the hydrate is obtained by crystallization or evaporation.

Hydrolysis and Hydrate Formation

The hydrate formation can be controlled by adjusting the amount of water and sulfuric acid, as well as the temperature. Excess sulfuric acid favors the formation of the hydrate with higher sulfuric acid content.

Hydrolysis and Complexation in Aqueous Media

Research indicates that in aqueous solutions, titanyl sulfate (TiOSO₄) hydrolyzes easily to form polynuclear oxotitanium compounds, which contribute to the hydrate's structure. The hydrolysis reaction is:

$$

n \text{TiOSO}4 + (n+1) \text{H}2\text{O} \rightarrow (\text{–Ti(OH)}2–\text{O}–)n + n \text{H}2\text{SO}4

$$

This process is crucial in controlling the hydrate's formation and stability, especially in solution-based synthesis.

Data Tables Summarizing Preparation Conditions

Notes on Purity and Variability

The hydrate's composition varies depending on synthesis conditions, especially hydration level and sulfuric acid content. High-purity grades are obtained through careful control of temperature, concentration, and crystallization parameters.

Summary of Key Findings

- The primary industrial method involves digestion of titanium ores with sulfuric acid, followed by crystallization of titanium(IV) oxysulfate hydrate.

- Laboratory synthesis uses direct reaction of titanium dioxide with sulfuric acid under reflux.

- Aqueous hydrolysis produces polynuclear titanate complexes, which influence hydrate structure.

- Reaction parameters such as temperature, acid concentration, and hydration control are critical for obtaining desired product purity and properties.

Chemical Reactions Analysis

Types of Reactions

Oxotitanium; sulfuric acid; hydrate undergoes various chemical reactions, including hydrolysis, complexation, and precipitation. These reactions are influenced by the presence of water and other reagents in the solution.

Common Reagents and Conditions

Hydrolysis: In aqueous solutions, oxotitanium; sulfuric acid; hydrate can hydrolyze to form hydrated titanium dioxide.

Major Products Formed

The major products formed from the reactions of oxotitanium; sulfuric acid; hydrate include hydrated titanium dioxide, various titanium complexes, and pure titanium dioxide.

Scientific Research Applications

Oxotitanium(2+);sulfate, also known as Titanium(IV) oxysulfate - sulfuric acid hydrate or Titanium oxide sulphate, has uses in the industrial production of titanium dioxide (TiO2).

Scientific Research Applications

Titanium(IV) oxysulfate - sulfuric acid hydrate has a wide range of applications in scientific research:

- Chemistry Used as a precursor for the synthesis of titanium-based compounds and catalysts. It can create a reactive environment suitable for promoting specific chemical reactions due to the presence of titanium(IV) and its unique interaction with sulfuric acid.

- Biology It is being investigated for its potential in biomedical applications, including drug delivery systems.

- Medicine Explored for its antimicrobial properties and potential use in medical devices.

- Industry It is utilized in the production of pigments, coatings, and as a catalyst in various chemical processes.

Industrial Applications

- Pigments It is widely used as a pigment in paints, coatings, and plastics due to its opacity and brightness.

- Catalysts The compound serves as a precursor for catalysts.

- TiO2 Production: Crucial role in the industrial synthesis of TiO2, which is used for manufacturing white pigments, solar cells, and self-cleaning surfaces.

Chemical Reactions

Titanium(IV) oxysulfate - sulfuric acid hydrate undergoes various chemical reactions:

- Hydrolysis: When exposed to water, titanium oxide sulphate hydrolyzes to form titanium dioxide and sulfuric acid.

- Oxidation and Reduction: It can participate in redox reactions, where it either gains or loses electrons.

- Substitution: This compound can undergo substitution reactions where the sulfate group is replaced by other ligands.

Structure

The structures of the hydrated bissulfatotitanyl(IV) complex and the dimethylsulfoxide (DMSO) solvated titanyl(IV) ions have been determined .

| Species a | Interaction | N | d | b | l |

|---|---|---|---|---|---|

| (Hydrogen)sulfatotitanyl(IV) complex in solution acidified with dilute sulfuric acid | |||||

| $$Ti(OSO3)2]2− a | Ti=O | 1 | 1.642(5) | 0.0019(5) | 0.06(1) |

| Ti–O eq | 4 | 2.025(3) | 0.0030(2) | 0.077(3) | |

| Ti–O ax | 1 | 2.21(2) | 0.021(3) | 0.20(2) | |

| Ti–(O)–S | 4 | 3.513(6) | 0.0068(8) | 0.117(6) | |

| (aq) | S–O | 4 | 1.505(4) | 0.0044(2) | 0.094(2) |

| O SO4···O SO4 | O···O | 4 | 2.458(7) | 0.0072(5) | 0.120(4) |

| O···O b | O···O | 2 | 2.834(8) | 0.0214(14) | 0.207(7) |

Mechanism of Action

The mechanism of action of oxotitanium; sulfuric acid; hydrate involves the coordination of the titanium (IV) ion with various ligands. In aqueous solutions, the titanyl (IV) ion (TiO2+) hydrolyzes easily to form solid titanium dioxide unless stabilized through complexation . The coordination chemistry of the compound involves the binding of titanium (IV) to a doubly bound oxo group and four ligands in the equatorial plane, with one weakly bound ligand trans to the Ti=O bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Bonding Characteristics

- Aluminum Sulfate (Al₂(SO₄)₃): Forms hydrated complexes (e.g., [Al(H₂O)₆]³⁺) with shorter Al–O bonds (~1.86 Å) and octahedral geometry.

- Iron(III) Sulfate (Fe₂(SO₄)₃): Similar to aluminum sulfate, Fe³⁺ forms octahedral aqua complexes but with higher redox activity, enabling oxidation reactions in addition to coagulation .

- Titanium Tetrachloride (TiCl₄): Hydrolyzes readily to TiO₂ in water unless stabilized by chelating agents. Lacks sulfate ligands, resulting in insoluble TiO₂ precipitates without controlled conditions .

Solubility and Hydrolysis Behavior

- Oxotitanium Sulfate vs. Titanium Tetrachloride:

- Comparison with Sulfuric Acid-Stabilized Metal Complexes:

Sulfuric acid’s diprotic nature enhances hematite dissolution in oxalic acid twice as effectively as nitric acid, highlighting its superior ligand stability .

Reactivity and Functional Performance

- Coagulation Efficiency:

- Catalytic Applications:

Oxotitanium carboxylates require excess carboxylic acid for stabilization compared to oxoniobium analogs, limiting their catalytic utility .

Data Table: Key Properties of Oxotitanium Sulfate and Analogues

| Property | Oxotitanium Sulfate Hydrate | Aluminum Sulfate | Titanium Tetrachloride |

|---|---|---|---|

| Formula | TiOSO₄·xH₂SO₄·yH₂O | Al₂(SO₄)₃·18H₂O | TiCl₄ |

| Stabilizing Agent | Sulfate ligands | Water | None (unstable in H₂O) |

| Ti/Al/Fe–O Bond (Å) | Ti=O: 1.645; Ti–O: 2.03–2.22 | Al–O: ~1.86 | Ti–Cl: 2.18 (gas phase) |

| Aqueous Behavior | Soluble in H₂SO₄; polynuclear hydrolysis | Soluble; charge neutralization | Hydrolyzes to TiO₂ |

| Coagulation Mechanism | Heterocoagulation (negative charge) | Charge neutralization | N/A |

| Lignin Recovery (%) | ~100 | 80 | N/A |

Q & A

Q. How do variations in hydration states (e.g., y = 1 vs. y = 3 in TiOSO₄·yH₂O) influence the compound’s catalytic activity in sulfate-radical advanced oxidation processes (SR-AOPs)?

- Methodological Answer : Hydration affects Lewis acidity of Ti⁴+ sites. Compare catalytic efficiency by testing hydrated (y = 3) vs. partially dehydrated (y = 1) samples in persulfate activation assays. Use electron paramagnetic resonance (EPR) with DMPO spin-trapping to quantify SO₄•− radical generation. Higher hydration correlates with reduced activity due to water blocking active sites .

Q. What spectroscopic techniques resolve structural ambiguities in oxotitanium sulfates, such as distinguishing Ti-O-Ti linkages from Ti-O-SO₃ bonds?

- Methodological Answer : Raman spectroscopy differentiates Ti-O-Ti (∼700 cm⁻¹) from Ti-O-SO₃ (∼980 cm⁻¹). Pair with EXAFS to measure Ti-O bond distances: Ti-O-SO₃ bonds are shorter (1.79–1.82 Å) than Ti-O-Ti (1.94–2.01 Å). For aqueous systems, ¹⁷O NMR detects exchange between free and Ti-bound sulfate .

Q. How can conflicting data on acid recovery efficiency (e.g., 92.5–100.4% in emulsion releases) be reconciled in environmental fate studies?

Q. What mechanisms explain the stability of oxotitanium sulfates in strongly acidic vs. neutral aqueous environments?

- Methodological Answer : In acidic conditions (pH < 2), sulfate ligands remain protonated, stabilizing the [TiO(SO₄)]²⁺ core. At neutral pH, hydrolysis forms TiO₂·nH₂O precipitates. Monitor using pH-dependent UV-Vis (λ = 320 nm for TiOSO₄ vs. λ = 265 nm for TiO²⁺) and dynamic light scattering (DLS) to track aggregation .

Data Contradiction Analysis

Q. Why do some studies report TiOSO₄ as a homogeneous catalyst, while others note phase segregation under oxidative conditions?

- Methodological Answer : Phase segregation arises from sulfate leaching during prolonged reactions. To test, conduct XPS analysis on spent catalysts: S 2p peaks at 168.5 eV (SO₄²−) decreasing >20% indicate leaching. Use flow reactors with in situ XRD to detect anatase/rutile TiO₂ formation, which deactivates the catalyst .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.